Cas no 773093-09-7 (2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane)

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is a fluorinated aromatic compound featuring a dioxolane protecting group, which enhances its stability and reactivity in synthetic applications. The chloro and fluoro substituents on the phenyl ring contribute to its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl group at the 3-position further modifies steric and electronic effects, allowing for selective functionalization. This compound is particularly useful in palladium-catalyzed cross-coupling reactions and as a precursor for bioactive molecules. Its well-defined structure and high purity ensure consistent performance in complex organic transformations.
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane structure
773093-09-7 structure
Product Name:2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
CAS No:773093-09-7
MF:C10H10ClFO2
MW:216.636605739594
MDL:MFCD06209310
CID:5079640
Update Time:2026-03-01

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
    • 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
    • MDL: MFCD06209310
    • Inchi: 1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
    • InChI Key: DUODLJZIVMLGGD-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC=C(C=1C1OCCO1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 197
  • XLogP3: 2.4
  • Topological Polar Surface Area: 18.5

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Pricemore >>

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Additional information on 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Introduction to 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CAS No. 773093-09-7)

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, with the CAS number 773093-09-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of dioxolanes, which are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of a substituted phenyl group with chlorine, fluorine, and methyl functionalities imparts distinct properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is C11H12ClFO2, and its molecular weight is approximately 225.66 g/mol. The compound is characterized by its high stability and low reactivity under standard conditions, making it suitable for use in a variety of chemical reactions. Its solubility in common organic solvents such as dichloromethane, acetone, and ethanol further enhances its utility in laboratory settings.

In the realm of medicinal chemistry, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has shown promise as a key intermediate in the synthesis of pharmaceuticals. Recent studies have explored its potential as a building block for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of protein kinases, which are implicated in several cancers and inflammatory disorders. The chlorine and fluorine substituents on the phenyl ring contribute to the compound's ability to form stable complexes with metal ions, enhancing its pharmacological activity.

Beyond medicinal applications, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with specific optical and electronic characteristics. Research conducted at the University of California, Berkeley, demonstrated that this compound can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength. These materials have potential applications in electronics, coatings, and composite materials.

The synthesis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane typically involves several steps, including the formation of a substituted phenylacetaldehyde derivative followed by cyclization to form the dioxolane ring. The process can be optimized using various catalysts and reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In terms of safety and handling, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of personnel and the integrity of experimental results.

The future prospects for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CAS No. 773093-09-7) are promising. Ongoing research continues to uncover new applications and improve synthetic methods, making it an increasingly valuable compound in both academic and industrial settings. As scientists delve deeper into its properties and potential uses, it is likely that this compound will play a significant role in advancing various fields of chemistry and materials science.

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